2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

Catalog No.
S12157043
CAS No.
M.F
C8H11N3O6
M. Wt
245.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxyli...

Product Name

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

IUPAC Name

3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C8H11N3O6

Molecular Weight

245.19 g/mol

InChI

InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)

InChI Key

AGYNWVLHIMMOLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid is a compound that combines elements of pyrimidine and amino acids. This compound features a tetrahydropyrimidine ring with two ketone groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. The presence of 3-aminopropanoic acid, commonly known as beta-alanine, adds further functional diversity to this compound. Beta-alanine is a naturally occurring amino acid that plays a crucial role in the synthesis of carnosine, an important dipeptide in muscle tissues.

The chemical behavior of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be characterized by several reactions:

  • Condensation Reactions: The carboxylic acid group can undergo condensation with amines to form amides.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated as carbon dioxide.

These reactions highlight the compound's potential for further chemical modification and synthesis of more complex molecules.

Beta-alanine is known for its biological significance, particularly in muscle metabolism. It serves as a precursor for carnosine synthesis, which acts as a buffer against acidosis during high-intensity exercise. Carnosine levels are crucial for maintaining muscle pH and delaying fatigue. Additionally, beta-alanine has been shown to enhance athletic performance by increasing exercise capacity and reducing muscle soreness post-exercise .

The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid can involve several methodologies:

  • Cyclization Reactions: Starting from appropriate precursors such as dihydropyrimidines or related compounds, cyclization can be achieved through heating or using catalysts.
  • Amidation: The carboxylic acid can react with beta-alanine under acidic or basic conditions to yield the target compound.
  • Multistep Synthesis: A combination of condensation and cyclization reactions might be employed to construct the pyrimidine ring while integrating the beta-alanine moiety.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity and role in metabolic processes, it could serve as a therapeutic agent or supplement for enhancing athletic performance.
  • Nutraceuticals: Its use in dietary supplements aimed at improving exercise performance and recovery is well-documented.
  • Research: As a biochemical probe, it may aid in studying metabolic pathways involving beta-alanine and carnosine.

Interaction studies involving 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid focus on its role in muscle physiology and metabolism:

  • Carnosine Interaction: Research indicates that supplementation with beta-alanine increases muscle carnosine levels significantly .
  • Receptor Interactions: Beta-alanine acts on various receptors including glycine receptors and may influence neurotransmission .

Several compounds share structural or functional similarities with 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid:

Compound NameStructure TypeUnique Features
Beta-AlanineAmino AcidPrecursor for carnosine; enhances athletic performance
CarnosineDipeptideActs as a buffer in muscles; composed of beta-alanine and histidine
L-AlanineAmino AcidCommon amino acid; does not have the same buffering capacity
MalonateDicarboxylic AcidInvolved in metabolic pathways but lacks amino functionality
UracilNucleobasePyrimidine derivative but does not contain amino groups

The uniqueness of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid lies in its dual functionality as both a pyrimidine derivative and an amino acid precursor.

This comprehensive overview illustrates the significance of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid in biochemical research and its potential applications in pharmaceuticals and sports nutrition.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

245.06478508 g/mol

Monoisotopic Mass

245.06478508 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

Explore Compound Types